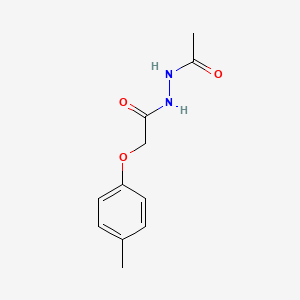

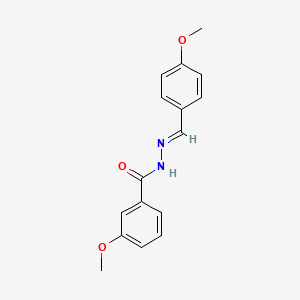

2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reactions of hydrazide with different aldehydes or ketones in the presence of suitable catalysts and conditions. For example, Bekircan, Ülker, and Menteşe (2015) detailed the synthesis of novel heterocyclic compounds derived from acetohydrazide, highlighting the crucial role of starting compounds and reaction conditions in determining the yield and purity of the synthesized compounds (Bekircan, Ülker, & Menteşe, 2015). Similarly, the synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate by Jia-ming (2009) provides insight into the condensation reactions involving acetohydrazide derivatives (Li Jia-ming, 2009).

Molecular Structure Analysis

Crystal structure and molecular geometry analyses play a critical role in understanding the interactions and stabilities of such compounds. The crystal structure of related compounds has been elucidated through X-ray diffraction analysis, revealing important aspects like bond lengths, angles, and overall molecular conformation. For instance, the synthesis and crystal structure analysis of similar Schiff bases have provided insights into their stabilization mechanisms and molecular interactions (Dan Qu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies have shown that these compounds can participate in various chemical reactions, forming complexes with metals or undergoing cyclization to produce new heterocyclic compounds. The reactivity towards lipase and α-glucosidase inhibition, as demonstrated by compounds synthesized from acetohydrazide, highlights the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, are crucial for determining the applicability of these compounds in various domains. For example, the solubility in different solvents and the thermal stability as determined by thermal gravimetric analysis (TGA) provide valuable information for their use in material science and pharmaceutical applications.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards other chemicals, and stability under various conditions, are essential for understanding the behavior of these compounds in chemical syntheses and applications. The detailed vibrational analysis and non-linear optical (NLO) properties of related compounds, as explored through spectroscopic and computational studies, offer insights into their potential as NLO materials and in other applications (Ö. Tamer, D. Avcı, & Y. Atalay, 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on synthesizing novel heterocyclic compounds derived from related acetohydrazide frameworks, investigating their structural properties through various spectroscopic and analytical techniques. For example, Bekircan et al. (2015) synthesized compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigated their lipase and α-glucosidase inhibition activities, demonstrating the potential of these compounds in medicinal chemistry and enzyme inhibition studies Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to 2-(3-chlorophenoxy)-N'-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide. These include investigations into their antimicrobial, antioxidant, and DNA-binding activities. For instance, Fekri and Zaky (2014) prepared complexes involving a structurally similar ligand and explored their antimicrobial and antioxidant activities, highlighting the potential application of such compounds in developing new antimicrobial agents and antioxidants Facile solid state ball milling as a green strategy to prepare 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes.

Molecular Docking and Enzyme Inhibition

The enzyme inhibition capabilities of similar compounds have been assessed through both experimental studies and molecular docking simulations. This approach helps in understanding the interaction between such compounds and biological targets, suggesting potential applications in drug design and discovery. Xue et al. (2022), for example, evaluated the xanthine oxidase inhibitory activities of a series of hydrazones, indicating their potential as novel inhibitors for therapeutic applications Synthesis, Biological Evaluation, and Molecular Docking Studies of Hydrazones as Novel Xanthine Oxidase Inhibitors.

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2ClN2O3/c1-23-16-10(5-11(17)6-14(16)18)8-20-21-15(22)9-24-13-4-2-3-12(19)7-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFCIJOKLOZGPB-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)